molecular formula C18H19N3O2S B2980598 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole CAS No. 897483-62-4

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole

Cat. No.: B2980598
CAS No.: 897483-62-4
M. Wt: 341.43
InChI Key: VMMCAORGBUPHJO-UHFFFAOYSA-N
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Description

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a furan-2-carbonyl piperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Introduction of Dimethyl Groups: The 4,6-dimethyl substitution on the benzothiazole ring is achieved through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole intermediate with piperazine under reflux conditions.

    Furan-2-Carbonyl Substitution: Finally, the furan-2-carbonyl group is attached to the piperazine nitrogen through an acylation reaction using furan-2-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring with a furan-2-carbonyl piperazine moiety This structural arrangement imparts specific chemical and biological properties that are not observed in similar compounds

Properties

IUPAC Name

[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-10-13(2)16-15(11-12)24-18(19-16)21-7-5-20(6-8-21)17(22)14-4-3-9-23-14/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMCAORGBUPHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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